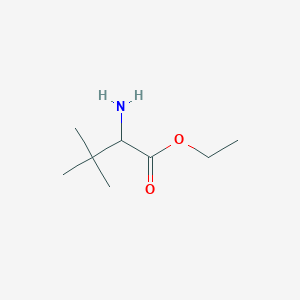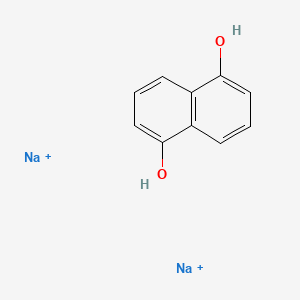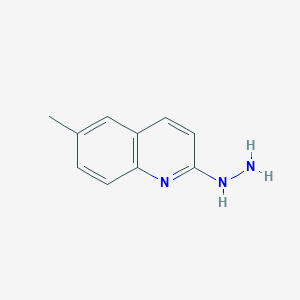
4-Bromo-2-ethoxyphenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-ethoxyphenylhydrazine is an organic compound that belongs to the class of phenylhydrazines It is characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 2-position on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-ethoxyphenylhydrazine typically involves the following steps:
Diazotization Reaction: The starting material, an arylamine, undergoes diazotization to form a diazonium salt. This reaction is carried out by treating the arylamine with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Reduction Reaction: The diazonium salt is then reduced to form the hydrazine derivative.
Purification and Drying: The final product is purified through recrystallization or other purification techniques and then dried to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production cost is kept low by using cost-effective raw materials and efficient purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethoxyphenylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydrazine group, leading to the formation of amines or other reduced products.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-Bromo-2-ethoxyphenylhydrazine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Biological Research: It is employed in studies investigating the biological activity of hydrazine derivatives.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethoxyphenylhydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A phenethylamine derivative with psychedelic effects.
4-Bromo-2-hydroxybenzaldehyde: An aromatic aldehyde used in organic synthesis.
4-Bromo-2,5-dimethoxyamphetamine: A psychoactive compound with stimulant properties
Uniqueness
4-Bromo-2-ethoxyphenylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
(4-bromo-2-ethoxyphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-2-12-8-5-6(9)3-4-7(8)11-10/h3-5,11H,2,10H2,1H3 |
Clé InChI |
ZPWFKXCIZKCOGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)

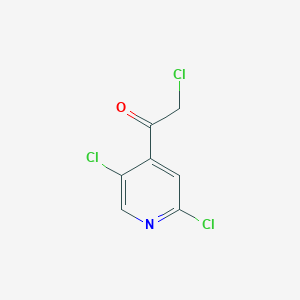
![sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
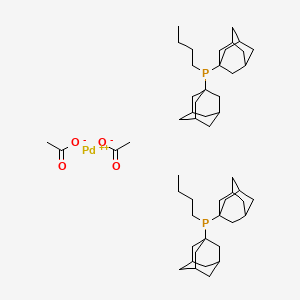

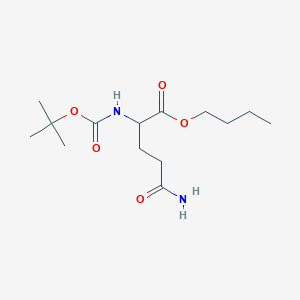
![2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
